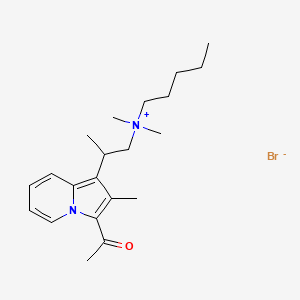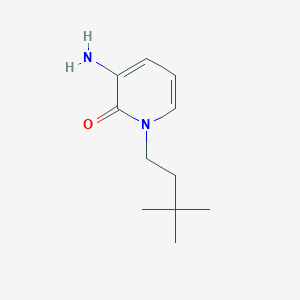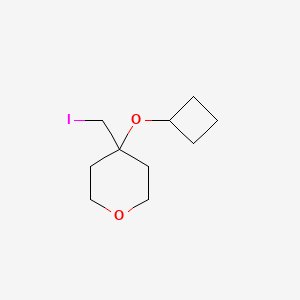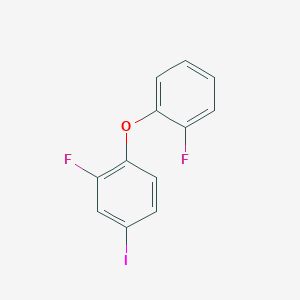![molecular formula C16H28N2O4 B13092093 Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of two tert-butyl groups and a diazaspiro core, which contributes to its stability and reactivity. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Aplicaciones Científicas De Investigación
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar structure but with one less carboxylate group.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Contains an additional oxo group, which alters its reactivity and applications.
Uniqueness
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups and spirocyclic core, which provide enhanced stability and reactivity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H28N2O4 |
|---|---|
Peso molecular |
312.40 g/mol |
Nombre IUPAC |
ditert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16(11-17)8-7-9-18(16)13(20)22-15(4,5)6/h7-11H2,1-6H3 |
Clave InChI |
VTNOJNHBTJTXCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC12CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
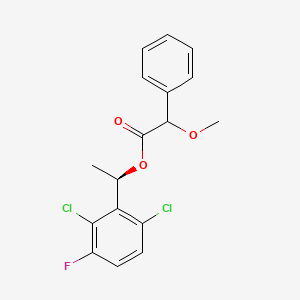
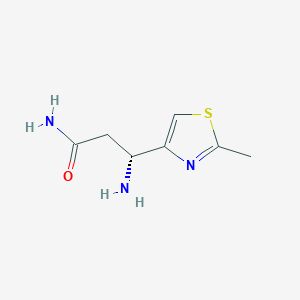
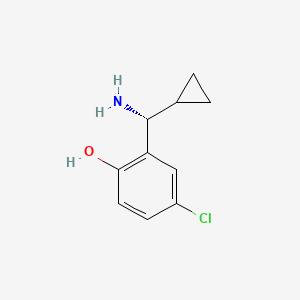
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
